3,3-Difluoro-2,2-dimethylpropan-1-ol
Overview
Description
3,3-Difluoro-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H10F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-ol typically involves the fluorination of 2,2-dimethylpropan-1-ol. One common method includes the reaction of 2,2-dimethylpropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluoroalkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of difluoroacetone derivatives.
Reduction: Formation of difluoroalkanes.
Substitution: Formation of various substituted difluoro compounds.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
- 2,2-Difluoro-2-methylpropan-1-ol
- 3,3-Difluoro-2-methylpropan-1-ol
Comparison: 3,3-Difluoro-2,2-dimethylpropan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical properties, such as increased reactivity and stability compared to its analogs. The compound’s ability to undergo selective reactions makes it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFPDPMGJXCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098097-57-3 | |
Record name | 3,3-difluoro-2,2-dimethylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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